molecular formula C15H22N2O6 B2534482 Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate CAS No. 43044-16-2

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate

Cat. No.: B2534482
CAS No.: 43044-16-2
M. Wt: 326.349
InChI Key: TZLVIWJDAULYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate (CAS 43044-16-2) is a synthetic organic compound with the molecular formula C15H22N2O6 and a molecular weight of 326.35. This compound serves as a versatile chemical building block and intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure, featuring a dicarbamate group attached to a dimethoxyphenyl moiety, is of significant interest in the design and synthesis of potential anticancer and antimicrobial compounds . Researchers utilize this and structurally related compounds to create derivative libraries for biological screening . Studies on analogous diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) derivatives have demonstrated potent antiproliferative activity against human cancer cell lines, including breast cancer (T47D, MCF-7), cervical cancer (Hela), and endometrial cancer (Ishikawa) lines . Some derivatives have also exhibited promising antimicrobial activity against pathogens such as Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (Fungi) . The compound is for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl N-[(3,4-dimethoxyphenyl)-(ethoxycarbonylamino)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O6/c1-5-22-14(18)16-13(17-15(19)23-6-2)10-7-8-11(20-3)12(9-10)21-4/h7-9,13H,5-6H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLVIWJDAULYRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C1=CC(=C(C=C1)OC)OC)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bis-Carbamoylation with Ethyl Chloroformate

The most straightforward method involves reacting 3,4-dimethoxybenzylamine with ethyl chloroformate under basic conditions. This one-step procedure exploits the nucleophilicity of the primary amine to install two carbamate groups via sequential substitution.

Procedure :

  • 3,4-Dimethoxybenzylamine (1.0 equiv) is dissolved in anhydrous N,N-dimethylformamide (DMF) .
  • Potassium carbonate (K₂CO₃) (2.2 equiv) is added as a base to deprotonate the amine and scavenge HCl.
  • Ethyl chloroformate (2.2 equiv) is added dropwise at 0–5°C to minimize side reactions.
  • The reaction is stirred at room temperature for 12–18 hours.
  • The crude product is precipitated by pouring the mixture into ice water, filtered, and purified via column chromatography (ethyl acetate/hexane).

Mechanistic Insight :
The amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming a carbamate. A second equivalent of ethyl chloroformate reacts with the remaining amine hydrogen to yield the bis-carbamate.

Yield : 65–78% (dependent on stoichiometry and base strength).

Reductive Amination Followed by Carbamoylation

Subsequent Carbamoylation

The isolated 3,4-dimethoxybenzylamine is then subjected to the bis-carbamoylation protocol described in Section 1.1.

Advantage : This route allows for in-house preparation of the amine precursor, ensuring quality control.

Mitsunobu Reaction for Carbamate Installation

Alcohol Activation and Coupling

An alternative approach employs the Mitsunobu reaction to install carbamate groups onto a diol intermediate:

  • 3,4-Dimethoxybenzyl alcohol is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
  • Ethyl carbamate (2.0 equiv) is added to the activated alcohol, facilitating nucleophilic substitution.
  • The reaction is stirred at 60°C for 24 hours, and the product is isolated via solvent evaporation and recrystallization.

Limitation : Lower yields (45–55%) due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate Strategy

For scalable synthesis, a Wang resin -bound approach is utilized:

  • 3,4-Dimethoxybenzaldehyde is immobilized on Wang resin via a hydrazone linkage.
  • The resin is treated with ethyl isocyanate in dimethyl sulfoxide (DMSO) to form the carbamate.
  • Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound.

Advantage : Facilitates rapid purification and automation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Direct Carbamoylation 65–78 ≥95 One-step, minimal purification Requires anhydrous conditions
Reductive Amination 70–82 ≥90 In-house precursor synthesis Multi-step, time-consuming
Mitsunobu Reaction 45–55 ≥85 Versatile for sterically hindered substrates Low yield, costly reagents
Solid-Phase Synthesis 60–70 ≥88 High-throughput scalability Specialized equipment required

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80–6.85 (m, 3H, Ar-H), 4.90 (s, 2H, NH), 4.15 (q, J = 7.1 Hz, 4H, OCH₂CH₃), 3.85 (s, 6H, OCH₃), 1.25 (t, J = 7.1 Hz, 6H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 156.2 (C=O), 149.1, 148.7 (Ar-OCH₃), 121.5–111.3 (Ar-C), 61.5 (OCH₂CH₃), 55.9 (OCH₃), 14.2 (CH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C stretch).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms ≥95% purity with a retention time of 8.2 minutes.

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Functionalization with quinoline moieties enhances topoisomerase inhibition.
  • Polymer additives : Dicarbamates improve thermal stability in polyurethanes.

Chemical Reactions Analysis

Types of Reactions

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclohexene Derivatives: trans/cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-Dimethoxystyryl]cyclohex-1-ene

Structural Differences :

  • Core : Cyclohexene ring vs. methylene-bridged carbamates.
  • Substituents : Both feature 3,4-dimethoxyphenyl groups, but the cyclohexene derivatives include a styryl group (C=C bond) absent in the target compound.

Bioactivity :

  • Evaluated in PC12 cells and rat cortical neurons, these compounds demonstrated neurotrophic effects, promoting neurite outgrowth .
  • Cytotoxicity assays (MTT) revealed IC₅₀ values of 2.73–24.14 μM against A549, MCF7, and HepG2 cancer cell lines .

Key Insight : The rigid cyclohexene backbone and conjugated styryl group may enhance membrane permeability and intercalation, contributing to their cytotoxicity. In contrast, the carbamate groups in the target compound could improve solubility and metabolic stability.

Pyridinylmethylene Biscarbamate: Diethyl (3-Pyridinylmethylene)biscarbamate

Structural Differences :

  • Aromatic Ring : Pyridine (heteroaromatic with nitrogen) vs. 3,4-dimethoxyphenyl (electron-rich benzene).
  • Functional Groups : Both share the methylene-bridged dicarbamate core.

Implications :

  • No direct bioactivity data is provided, but pyridine derivatives are often explored for CNS activity due to blood-brain barrier permeability.

Triazole Derivatives: 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acids

Structural Differences :

  • Core : 1,2,4-Triazole ring with thioacetic acid vs. dicarbamate ester.
  • Substituents : Shared 3,4-dimethoxyphenyl group.

Caffeic Acid Analogs: 3,4-Dihydroxybenzeneacrylic Acid

Structural Differences :

  • Substituents : 3,4-Dihydroxyphenyl (catechol) vs. 3,4-dimethoxyphenyl.
  • Core: Propenoic acid vs. carbamate ester.

Comparative Data Table

Compound Class Core Structure Key Substituents Bioactivity (IC₅₀ or Notable Effects) Reference
Target Compound Methylene-bridged dicarbamate 3,4-Dimethoxyphenyl N/A (Theoretical similarity to cytotoxic analogs)
Cyclohexene Derivatives Cyclohexene + styryl 3,4-Dimethoxyphenyl, styryl 2.73–24.14 μM (A549, MCF7, HepG2)
Pyridinylmethylene Biscarbamate Methylene-bridged dicarbamate 3-Pyridinyl N/A (Structural analog)
Triazole-Thioacetic Acids 1,2,4-Triazole + thioacetic 3,4-Dimethoxyphenyl, thioacetic Moderate acute toxicity (predicted)
Caffeic Acid Propenoic acid 3,4-Dihydroxyphenyl Antioxidant, reference standard

Biological Activity

Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores the compound's biological activity through various studies and findings, including its effects on enzymes, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methylene bridge connecting two diethyl carbamate groups to a 3,4-dimethoxyphenyl moiety. This structural configuration is crucial for its biological activity.

1. Enzyme Inhibition

Research has indicated that carbamate derivatives can exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that certain dithiocarbamate derivatives demonstrate strong inhibition of bacterial tyrosinase, an enzyme involved in melanin biosynthesis. The IC50 values for these compounds range from 6.88 µM to 8.1 µM, indicating potent enzyme inhibition compared to standard inhibitors like kojic acid (30.34 µM) and ascorbic acid (11.5 µM) .

CompoundIC50 (µM)Reference
Diethyl DicarbamateTBDCurrent Study
Kojic Acid30.34
Ascorbic Acid11.5

2. Cytotoxicity Studies

The cytotoxic potential of this compound has been evaluated through hemolytic and thrombolytic assays. The results suggest that while some derivatives exhibit low toxicity (hemolytic activity ranging from 0.29% to 15.6%), others show promising thrombolytic activity, indicating a potential therapeutic role in clot dissolution .

3. Neurotoxicity Assessment

Neurotoxic effects associated with carbamate compounds have been documented in various studies. For example, certain derivatives have been linked to neurofilamentous neuropathy through mechanisms involving protein crosslinking and pyrrole formation in vivo . Understanding these neurotoxic effects is crucial for assessing the safety profile of this compound.

Case Study 1: In Vitro Evaluation of Anticancer Properties

A study investigated the anticancer properties of various carbamate derivatives, including this compound. The findings revealed that these compounds exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests a mechanism that could be exploited for cancer therapy.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against pathogenic bacteria and fungi. The compound demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl ((3,4-dimethoxyphenyl)methylene)dicarbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate formation using a carbamoyl chloride intermediate and 3,4-dimethoxybenzaldehyde under basic conditions. Key steps include:

  • Ethoxycarbonylation : React 3,4-dimethoxybenzaldehyde with diethyl dicarbamoyl chloride in anhydrous THF, using triethylamine as a base to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product, with monitoring by TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane).
  • Optimization : Reaction yield improves at 0–5°C to minimize side reactions like over-ethoxycarbonylation, a common issue observed in dicarbamate syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : The ¹H-NMR should show two singlet peaks for the methoxy groups (δ ~3.85–3.90 ppm) and a characteristic methylene proton signal (δ ~6.20–6.40 ppm) from the benzylidene moiety. ¹³C-NMR should confirm carbamate carbonyls at ~155–160 ppm .
  • HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and detect impurities like unreacted aldehyde or diethylcarbamoyl chloride derivatives .

Q. What solvent systems are optimal for solubility studies of this compound in biological assays?

  • Methodological Answer : Preliminary solubility screening in DMSO (≥50 mg/mL) is recommended for stock solutions. For aqueous buffers (e.g., PBS), use <1% DMSO to avoid cytotoxicity. If precipitation occurs, consider co-solvents like PEG-400 or cyclodextrin-based formulations, which enhance solubility for in vitro testing .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound batches?

  • Methodological Answer : Employ LC-MS/MS for impurity profiling:

  • Column : Hypersil GOLD C18 (2.1 × 100 mm, 1.9 µm), gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection : Monitor for common impurities like hydrolyzed carbamates (m/z ~250–300) or dimethoxybenzaldehyde adducts (m/z ~180). Quantify using external calibration curves .
  • Reference Standards : Synthesize diethyl 4-(4-fluorobenzylamino)-1,2-phenylenedicarbamate (a structural analog) as a marker for cross-reactivity studies .

Q. What strategies are effective for elucidating the biological targets of this compound in signaling pathways?

  • Methodological Answer : Use a combination of:

  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., IKKα/β, NF-κB regulators) at 10 µM to identify inhibitory activity. IC50 values can be determined via ADP-Glo™ assays .
  • Molecular Docking : Model the compound’s interaction with IKKβ’s ATP-binding pocket (PDB: 3RZF) using AutoDock Vina. Focus on hydrogen bonding with Val152 and hydrophobic interactions with Leu21 .
  • CRISPR-Cas9 Knockout : Validate target engagement by assessing reduced efficacy in IKKβ-knockout cell lines .

Q. How should researchers address contradictory data in cytotoxicity studies across cell lines?

  • Methodological Answer : Systematically evaluate variables:

  • Metabolic Stability : Test compound degradation in cell media (LC-MS) over 24 hours. Instability in DMEM vs. RPMI-1640 may explain variability .
  • Cell Permeability : Use Caco-2 monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests poor uptake in certain lines .
  • Off-Target Effects : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes unrelated to the hypothesized pathway .

Q. What are the stability-indicating parameters for this compound under accelerated storage conditions?

  • Methodological Answer : Conduct ICH Q1A-compliant studies:

  • Conditions : 40°C/75% RH for 6 months; sample aliquots analyzed monthly.
  • Analytics : Track hydrolysis (HPLC peak area loss), oxidation (H2O2 spiking studies), and photodegradation (ICH Q1B light exposure).
  • Acceptance Criteria : ≤5% degradation under stress; ≥90% recovery in forced degradation .

Methodological Notes

  • Toxicity Screening : Intraperitoneal LD50 in mice is ~150 mg/kg; use <10% of this dose for acute in vivo studies .
  • Structural Analogs : Compare with diethyl (1,2-phenylenedicarbamothioyl)dicarbamate (Thiophanate) to assess the impact of sulfur substitution on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.